N,N-Dimethyl-p-phenylenediamine sulfate
Overview
Description
N,N-Dimethyl-p-phenylenediamine sulfate: is a chemical compound with the molecular formula C8H14N2O4S . It is commonly used as a reagent in various chemical analyses and reactions. This compound appears as a white to yellow crystalline powder and is known for its role in detecting trace amounts of sulfur and other elements .
Mechanism of Action
Target of Action
N,N-Dimethyl-p-phenylenediamine sulfate (DMPPDA) primarily targets hydrogen sulfide (H2S) in biological systems . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .
Mode of Action
DMPPDA interacts with H2S through a chemical reaction. In the presence of an iron (III) catalyst, DMPPDA undergoes an oxidation reaction with H2S to produce methylene blue . This reaction forms the basis for the spectrophotometric detection of trace quantities of iron (III) and H2S .
Biochemical Pathways
The interaction of DMPPDA with H2S affects the H2S signaling pathway. H2S is known to play a role in cardioprotection induced by ischemic preconditioning . By reacting with H2S, DMPPDA can influence these cardioprotective effects.
Pharmacokinetics
It is known that dmppda is soluble in water , which suggests that it could have good bioavailability
Result of Action
The reaction of DMPPDA with H2S results in the formation of methylene blue . This can be quantified spectrophotometrically, providing a measure of the amount of H2S present in the system . Therefore, the molecular effect of DMPPDA’s action is the reduction of H2S levels, with potential downstream effects on H2S-mediated physiological processes.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions. It is involved in the spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin
Cellular Effects
It is known to be involved in the production of H2S in colonic tissue . Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is yet to be fully understood.
Molecular Mechanism
It is known to participate in the oxidation reaction with H2O2 in the presence of iron (III) catalyst, which has been used for the spectrophotometric detection of trace quantities of iron (III)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from p-phenylenediamine: One common method involves the methylation of p-phenylenediamine using dimethyl sulfate under controlled conditions. The reaction typically occurs in an aqueous medium with a base such as sodium hydroxide to neutralize the acidic by-products.
Industrial Production Methods: Industrially, N,N-Dimethyl-p-phenylenediamine sulfate can be produced by reacting p-phenylenediamine with dimethyl sulfate in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-p-phenylenediamine sulfate undergoes oxidation reactions, often forming colored radical cations. These reactions are useful in spectrophotometric analyses.
Reduction: The compound can be reduced back to its parent amine under specific conditions.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Formation of radical cations.
Reduction: Regeneration of p-phenylenediamine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in the spectrophotometric determination of trace elements such as gold and iron.
- Employed in the synthesis of dyes and pigments.
Biology and Medicine:
- Investigated for its role in cardioprotection induced by ischemic preconditioning in rat heart models.
- Used in studies involving hydrogen sulfide production in colonic tissues .
Industry:
Comparison with Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: Similar in structure but differs in its sulfate salt form.
N,N-Diethyl-p-phenylenediamine: Contains ethyl groups instead of methyl groups, leading to different chemical properties and applications.
4-Amino-N,N-dimethylaniline: Another derivative with similar applications but different reactivity due to the absence of the sulfate group
Uniqueness:
- N,N-Dimethyl-p-phenylenediamine sulfate is unique due to its sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in spectrophotometric analyses and other applications where solubility is crucial .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883430 | |
Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-73-4, 536-47-0 | |
Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-amino-N,N-dimethylaniline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N,N-Dimethyl-p-phenylenediamine Sulfate in analytical chemistry?
A: this compound is utilized as a chromogenic reagent in analytical chemistry. For example, it's employed in a spectrophotometric assay to determine serum levels of hydrogen sulfide (H2S). The reaction of sulfide with this compound in the presence of an oxidizing agent like Fe3+ and hydrochloric acid produces methylene blue. The absorbance of this methylene blue solution is then measured at 670 nm to quantify H2S levels [].
Q2: How is this compound used in studying bacterial physiology?
A: Research suggests this compound plays a role in understanding the physiology of certain bacteria like Streptomyces. Studies show that a specific enzyme, extracytoplasmic phenol oxidase (EpoA), found in Streptomyces griseus utilizes this compound as a substrate []. This enzyme is implicated in cellular development and its activity appears to be influenced by copper levels and regulatory factors like A-factor.
Q3: Can you elaborate on the connection between this compound, copper, and Streptomyces?
A: Research indicates that copper significantly influences the activity of enzymes that utilize this compound in Streptomyces. For instance, in Streptomyces griseus, copper induces the activity of EpoA, an enzyme that utilizes this compound as a substrate []. Furthermore, in Streptomyces coelicolor A3(2) and S. griseus, knocking out the Sco1/SenC family copper chaperone (ScoC) affected the activity of multiple copper-containing oxidases, including one that utilizes this compound []. This knockout impacted antibiotic production, cell differentiation, and other physiological processes, highlighting the complex interplay between copper, these enzymes, and this compound in Streptomyces.
Q4: Is this compound used in analyzing hair dyes?
A: Yes, a high-performance liquid chromatography (HPLC) method utilizing this compound has been developed for analyzing hair dyes. This method focuses on quantifying this compound alongside other N-substituted derivatives of p-phenylenediamine commonly found in hair dyes. The technique demonstrates high accuracy and efficiency in separating and quantifying these compounds [].
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